

A70450: A Potent Aspartyl Proteinase Inhibitor for Research and Drug Development

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Compound of Interest

Compound Name: A70450

Cat. No.: B15601383

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An In-depth Technical Guide

For researchers, scientists, and drug development professionals, **A70450** presents a significant tool in the study of aspartyl proteinases, a class of enzymes implicated in a range of pathologies, from fungal infections to viral replication. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental considerations for **A70450**.

Chemical Structure and Properties

A70450 is a synthetic peptidomimetic inhibitor. Its chemical structure has been elucidated as Cyclohexanehexanamide, delta-amino-N-butyl-gamma-hydroxy-alpha-(1-methylethyl)-, monohydrochloride, with the stereochemistry defined as (alphaR-(alphaR,*gamma*S,*delta*S*)).

Table 1: Chemical Identifiers for **A70450**

| Identifier | Value |
|-------------------|---|
| CAS Number | 142928-23-2 |
| Molecular Formula | C ₁₉ H ₃₉ ClN ₂ O ₂ |
| Molecular Weight | 362.98 g/mol |
| IUPAC Name | (2R,3S,4S)-4-amino-5-cyclohexyl-3-hydroxy-2-isopropyl-N-butylhexanamide hydrochloride |
| SMILES | O=C(NCCCC)--INVALID-LINK--C)C--INVALID-LINK----INVALID-LINK--CC1CCCCC1.[H]Cl |
| InChI Key | OSCAGQDAAPBGKK-PWGAQZMISA-N |

Biological Activity and Mechanism of Action

A70450 is a potent inhibitor of aspartyl proteinases. These enzymes utilize a pair of aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds. **A70450**, as a peptidomimetic, is designed to mimic the transition state of the substrate, binding with high affinity to the active site and blocking its catalytic function.

The primary targets of **A70450** that have been investigated include:

- **Candida albicans Secreted Aspartyl Proteinases (SAPs):** These enzymes are crucial virulence factors for the opportunistic fungal pathogen *Candida albicans*, playing a role in tissue invasion and evasion of the host immune system. **A70450** has been used to inhibit these enzymes, facilitating structural studies such as protein crystallization.
- **Human Immunodeficiency Virus (HIV) Protease:** This aspartyl protease is essential for the maturation of the HIV virion, making it a key target for antiretroviral therapy. The structural similarities between fungal SAPs and HIV protease suggest that **A70450** may also exhibit inhibitory activity against the viral enzyme.

Experimental Protocols

While specific, detailed protocols for assays using **A70450** are often proprietary or published within the full text of scientific articles, a general experimental workflow for assessing its

inhibitory activity can be outlined.

General Aspartyl Protease Inhibition Assay

This protocol provides a framework for determining the inhibitory potential of **A70450** against a target aspartyl protease, such as *Candida albicans* SAP2 or HIV-1 protease.

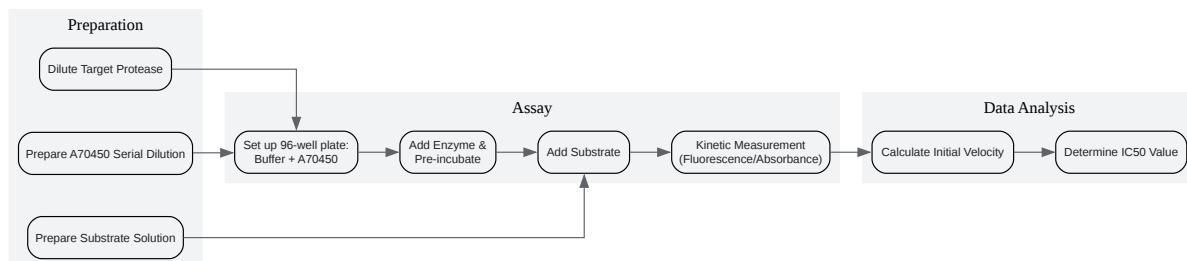
Materials:

- Purified target aspartyl protease
- **A70450** (dissolved in an appropriate solvent, e.g., DMSO)
- Fluorogenic or chromogenic protease substrate
- Assay buffer (specific to the target enzyme)
- 96-well microplate
- Microplate reader (fluorometer or spectrophotometer)

Procedure:

- Enzyme Preparation: Dilute the purified aspartyl protease to a working concentration in the assay buffer.
- Inhibitor Preparation: Prepare a serial dilution of **A70450** in the assay buffer.
- Reaction Setup: In a 96-well microplate, add the following to each well:
 - Assay buffer
 - **A70450** solution at various concentrations (or solvent control)
 - Pre-incubate the enzyme and inhibitor for a specified time at the optimal temperature for the enzyme.
- Initiation of Reaction: Add the protease substrate to each well to initiate the enzymatic reaction.

- **Measurement:** Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.
- **Data Analysis:** Calculate the initial reaction velocity for each concentration of **A70450**. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction velocity against the inhibitor concentration.



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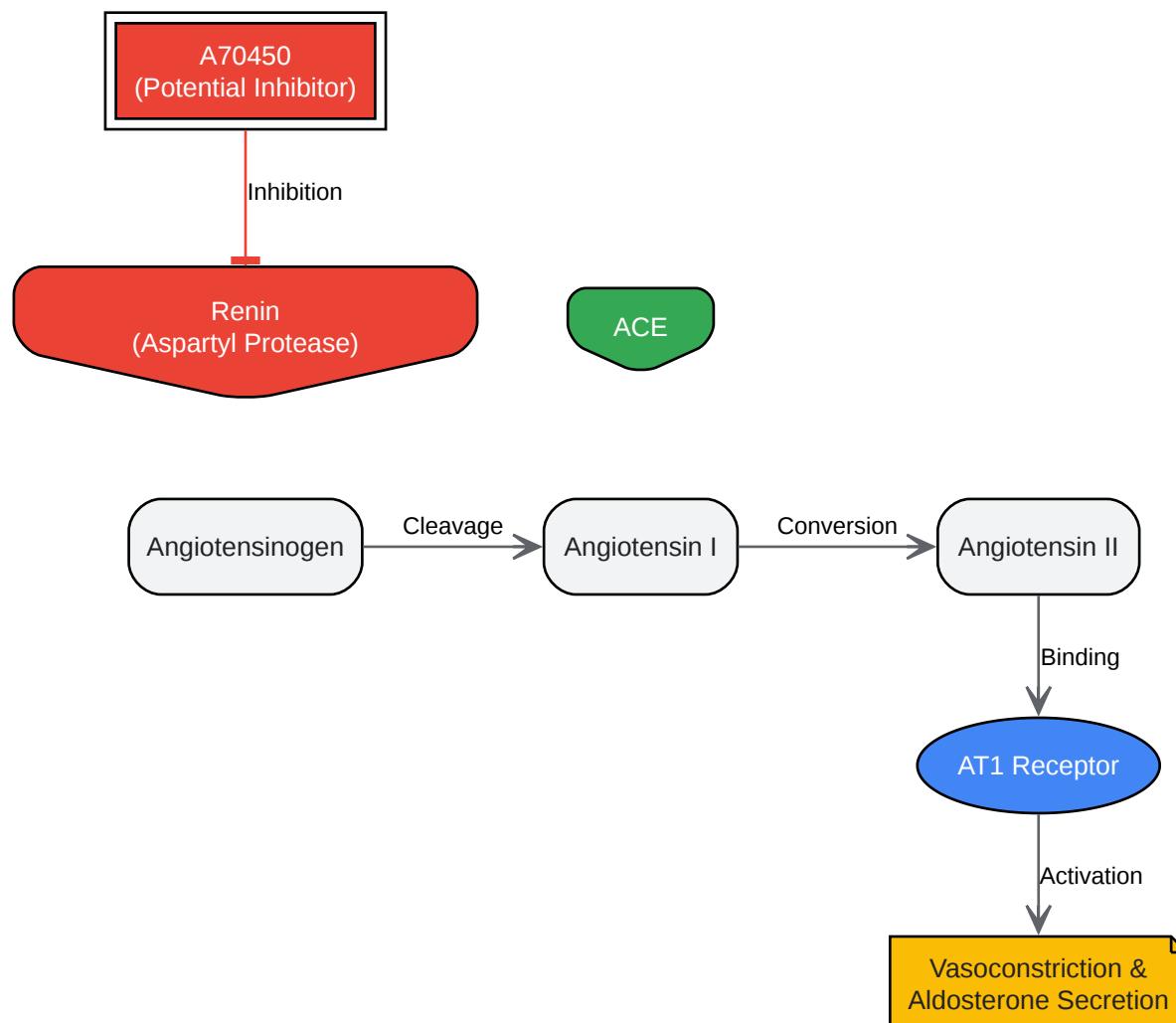
Fig. 1: General workflow for an aspartyl protease inhibition assay.

Signaling Pathways

A70450's inhibitory action on aspartyl proteases can impact key signaling pathways involved in both pathogenesis and normal physiological processes.

Renin-Angiotensin System (RAS)

The Renin-Angiotensin System is a critical hormonal cascade that regulates blood pressure and fluid balance. The initial and rate-limiting step is the cleavage of angiotensinogen by the aspartyl protease renin. Inhibition of renin is a therapeutic strategy for hypertension. While **A70450**'s primary reported targets are microbial, its classification as an aspartyl protease inhibitor suggests potential, though unconfirmed, activity against renin.

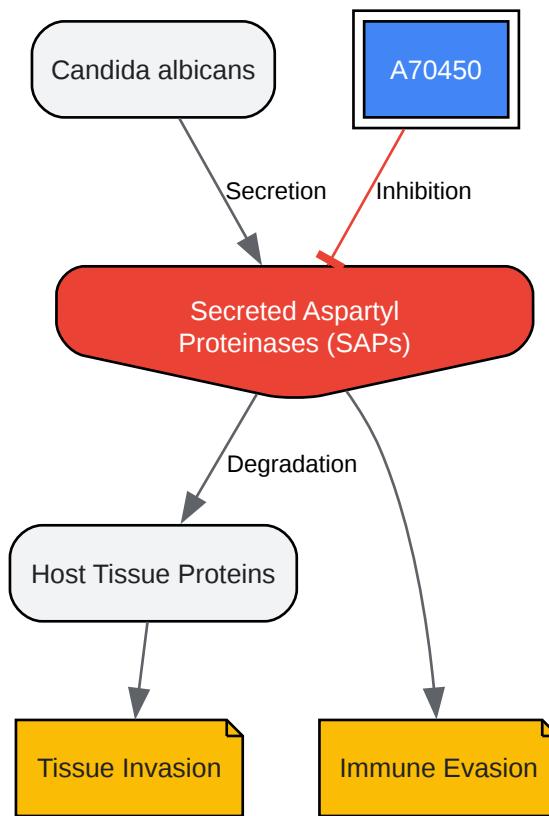


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Fig. 2: Potential inhibition of the Renin-Angiotensin System by **A70450**.

Candida albicans Virulence Pathway

Secreted aspartyl proteinases (SAPs) are key to the pathogenesis of *Candida albicans*. They are involved in the degradation of host tissues, facilitating invasion, and in the evasion of the host immune response. Inhibition of SAPs by molecules like **A70450** can disrupt these processes, thereby reducing the virulence of the fungus.



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Fig. 3: Inhibition of *Candida albicans* virulence by **A70450**.

Quantitative Data

Currently, publicly available, peer-reviewed quantitative data such as IC₅₀ or Ki values for **A70450** against its target enzymes are limited. Researchers are encouraged to perform their own dose-response experiments to determine these values for their specific experimental systems.

Conclusion

A70450 is a valuable research tool for studying the structure and function of aspartyl proteinases. Its inhibitory activity against fungal and potentially viral enzymes makes it a compound of interest for the development of novel anti-infective therapies. The information and protocols provided in this guide are intended to facilitate further research into the properties and applications of this potent inhibitor.

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